
(E)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid is a compound that features a fluorinated imidazole ring attached to an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form the imidazole ring, followed by fluorination and subsequent coupling with acrylic acid . The reaction conditions often include the use of nickel catalysts for the cyclization step and mild conditions for the fluorination and coupling reactions .
Industrial Production Methods
Industrial production of (E)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
(E)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (E)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The fluorinated imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The acrylic acid moiety can further enhance the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
4,5-diphenyl-imidazol-1,2,3-triazole hybrids: These compounds share the imidazole core but differ in their substitution patterns and biological activities.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds also feature a heterocyclic core but have different functional groups and applications.
Uniqueness
(E)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H5FN2O2 |
|---|---|
Peso molecular |
156.11 g/mol |
Nombre IUPAC |
(E)-3-(5-fluoro-1H-imidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H5FN2O2/c7-6-4(8-3-9-6)1-2-5(10)11/h1-3H,(H,8,9)(H,10,11)/b2-1+ |
Clave InChI |
NTYMBDQZWKOXAE-OWOJBTEDSA-N |
SMILES isomérico |
C1=NC(=C(N1)F)/C=C/C(=O)O |
SMILES canónico |
C1=NC(=C(N1)F)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


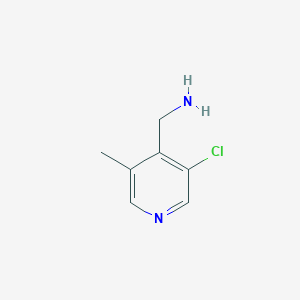
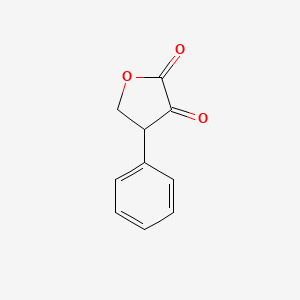
methyl]pyrrolidine](/img/structure/B12827756.png)
![Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]-](/img/structure/B12827760.png)


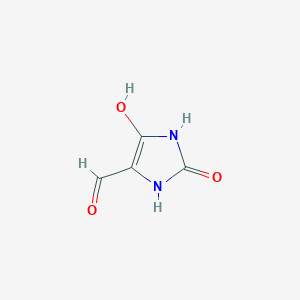
![5-(2-aminoethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12827771.png)
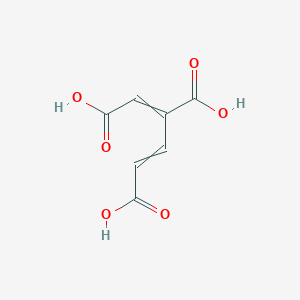
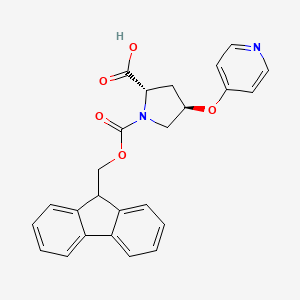
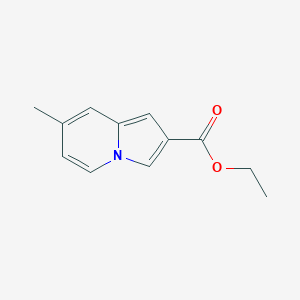

![N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide](/img/structure/B12827793.png)

